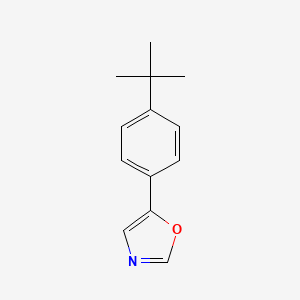

5-(4-Tert-butylphenyl)-1,3-oxazole

Übersicht

Beschreibung

5-(4-Tert-butylphenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of the tert-butylphenyl group at the 5-position of the oxazole ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Tert-butylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-tert-butylbenzoyl chloride with an amine, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the process is crucial for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(4-Tert-butylphenyl)-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

5-(4-Tert-butylphenyl)-1,3-oxazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.

Industry: Used in the production of materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 5-(4-Tert-butylphenyl)-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to enzymes and receptors. The tert-butylphenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Vergleich Mit ähnlichen Verbindungen

- 2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole

- 2-(4’-tert-butylphenyl)-5-(4’'-biphenylyl)-1,3,4-oxadiazole

- 1,4-di(5-phenyl-2-oxazolyl)benzene

Comparison: Compared to these similar compounds, 5-(4-Tert-butylphenyl)-1,3-oxazole exhibits unique properties due to the presence of the tert-butyl group. This group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules. Additionally, the oxazole ring offers different electronic properties compared to oxadiazole rings, influencing its chemical behavior and applications.

Biologische Aktivität

5-(4-Tert-butylphenyl)-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a five-membered ring structure that includes one nitrogen and one oxygen atom. The presence of the tert-butyl group enhances its lipophilicity, which can influence its interaction with biological membranes and target sites.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting potential applications in treating infections caused by resistant strains .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it has been shown to inhibit mushroom tyrosinase, an enzyme critical in melanin biosynthesis. The inhibition mechanism appears to involve competitive inhibition, as evidenced by kinetic studies that produced Lineweaver-Burk plots indicating altered enzyme kinetics in the presence of the compound .

The biological activity of this compound is primarily attributed to its interactions at the molecular level. It is hypothesized that the compound binds to specific active sites on enzymes or receptors, thereby modulating their activity. This mechanism is crucial for understanding how the compound can exert therapeutic effects .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial activity of various oxazole derivatives, including this compound. The results demonstrated significant inhibition zones against tested pathogens, highlighting its potential as an antimicrobial agent .

- Tyrosinase Inhibition : In experiments focusing on skin pigmentation disorders, this compound was evaluated for its tyrosinase inhibitory activity. The compound exhibited an IC50 value comparable to established inhibitors like kojic acid, indicating its potential utility in cosmetic formulations aimed at reducing hyperpigmentation .

- Cell Viability Studies : Toxicity assessments conducted on B16F10 melanoma cells revealed that this compound did not significantly affect cell viability at concentrations used for enzyme inhibition studies. This suggests a favorable safety profile for further development .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

5-(4-tert-butylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-13(2,3)11-6-4-10(5-7-11)12-8-14-9-15-12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUULGWKJLACSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320854 | |

| Record name | 5-(4-tert-butylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819025 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

243455-52-9 | |

| Record name | 5-(4-tert-butylphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.